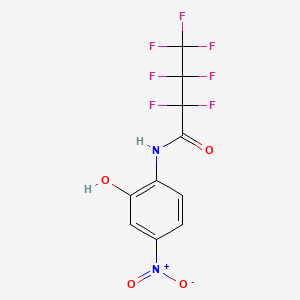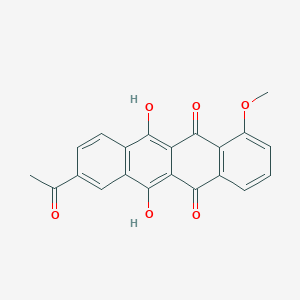
3-Ethoxyestra-3,5-dien-17-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethoxyestra-3,5-dien-17-one is a synthetic steroidal compound with the molecular formula C20H28O2 and a molecular weight of 300.44 g/mol . It is also known by its systematic name, Estra-3,5-dien-17-one, 3-ethoxy- . This compound is primarily used in steroidal studies, particularly in the search to increase progestin activity .
Métodos De Preparación
The synthesis of 3-Ethoxyestra-3,5-dien-17-one involves several steps, typically starting from a steroidal precursor. The reaction conditions often include the use of organic solvents and catalysts to facilitate the ethoxylation at the 3-position of the steroid nucleus . Industrial production methods may involve large-scale organic synthesis techniques, ensuring high purity and yield of the final product .
Análisis De Reacciones Químicas
3-Ethoxyestra-3,5-dien-17-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
3-Ethoxyestra-3,5-dien-17-one is widely used in scientific research, particularly in the fields of:
Chemistry: It serves as a reactant in the synthesis of other steroidal compounds.
Biology: It is used in studies investigating the biological activity of steroidal hormones.
Industry: It is used in the production of steroidal drugs and other related compounds
Mecanismo De Acción
The mechanism of action of 3-Ethoxyestra-3,5-dien-17-one involves its interaction with steroid hormone receptors. It can modulate the activity of these receptors, leading to changes in gene expression and subsequent biological effects. The molecular targets include various nuclear receptors, and the pathways involved are related to hormonal regulation .
Comparación Con Compuestos Similares
3-Ethoxyestra-3,5-dien-17-one can be compared with other similar steroidal compounds, such as:
Norethindrone: A synthetic progestin used in hormonal contraceptives.
Ethinylestradiol: A synthetic estrogen used in combination with progestins in contraceptives.
Testosterone derivatives: Various synthetic analogs used in hormone replacement therapy.
The uniqueness of this compound lies in its specific ethoxylation at the 3-position, which can influence its biological activity and receptor binding affinity .
Propiedades
Número CAS |
2863-88-9 |
|---|---|
Fórmula molecular |
C20H28O2 |
Peso molecular |
300.4 g/mol |
Nombre IUPAC |
(8R,9S,10R,13S,14S)-3-ethoxy-13-methyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C20H28O2/c1-3-22-14-5-7-15-13(12-14)4-6-17-16(15)10-11-20(2)18(17)8-9-19(20)21/h4,12,15-18H,3,5-11H2,1-2H3/t15-,16+,17+,18-,20-/m0/s1 |
Clave InChI |
QYLJNAMKKXVXBU-JAYZULETSA-N |
SMILES isomérico |
CCOC1=CC2=CC[C@@H]3[C@@H]([C@H]2CC1)CC[C@]4([C@H]3CCC4=O)C |
SMILES canónico |
CCOC1=CC2=CCC3C(C2CC1)CCC4(C3CCC4=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-([1,1'-Biphenyl]-4-ylmethyl)azocane](/img/structure/B13419181.png)



![disodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-12-hydroxy-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate](/img/structure/B13419202.png)





![1-N,4-N-bis[4-amino-2-(trifluoromethyl)phenyl]benzene-1,4-dicarboxamide](/img/structure/B13419227.png)



